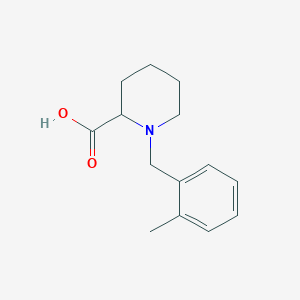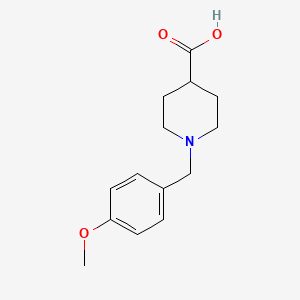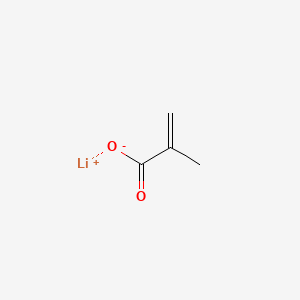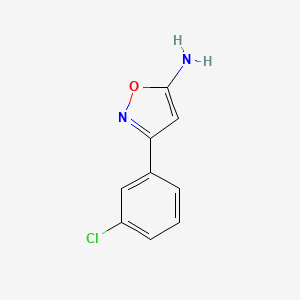
3-(3-Chlorophenyl)isoxazol-5-amine
説明
3-(3-Chlorophenyl)isoxazol-5-amine, also known as 3-chloro-4-aminophenyl isoxazole, is an organic compound belonging to the isoxazole family. It is a colorless solid that is soluble in organic solvents. It has been widely studied in the scientific community due to its potential applications in various fields, such as drug synthesis, analytical chemistry, and biochemistry. In
科学的研究の応用
Synthesis and Characterization
Synthesis of Heterocyclic Ligands : 3-(3-Chlorophenyl)isoxazol-5-amine, a similar compound to 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine (5-AIBI), has been synthesized and characterized. These compounds are of interest due to their potential coordination abilities with cations, as demonstrated in a study involving Fe(III) complexes. Density Functional Theory (DFT) calculations provide insights into their optimized geometries and structural parameters (Agheli, Pordel, & Beyramabadi, 2017).
Crystal and Molecular Structure Analysis : Compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been structurally analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. This analysis aids in understanding the structural geometry, electronic properties, and potential applications of these compounds (Kerru et al., 2019).
Green Chemistry in Synthesis : The synthesis of structurally related compounds, such as 2-aminobenzothiazoles and 2-aminobenzoxazoles, has been carried out efficiently in water. This approach demonstrates the potential of green chemistry in synthesizing compounds with pharmaceutical interest (Zhang, Jia, Wang, & Fan, 2011).
Applications in Corrosion Inhibition and Material Science
Corrosion Inhibition Studies : Research involving similar compounds, such as 2-amino-4-(4-chlorophenyl)-thiazole, has revealed their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been employed to predict their inhibition performances against metal corrosion (Kaya et al., 2016).
Synthesis in Material Science : Studies involving the microwave-accelerated amination of related compounds, like 1-chloroisoquinolines, contribute to material science by facilitating the synthesis of new materials and compounds with specific properties (Prabakaran, Manivel, & Khan, 2010).
Novel Synthesis Approaches : Innovative synthesis methods for derivatives of compounds like 1,3,4-oxadiazole have been developed. These methods provide alternative approaches to synthesizing fully substituted derivatives, showcasing the versatility and potential applications of these compounds in various fields (Ramazani & Rezaei, 2010).
Pharmacological Potential
- Antiviral Activity : Research on derivatives of similar compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has revealed their potential antiviral activities. This suggests possible pharmacological applications for 3-(3-Chlorophenyl)isoxazol-5-amine in the development of antiviral agents (Chen et al., 2010).
特性
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTPIZJDZXGQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391976 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)isoxazol-5-amine | |
CAS RN |
86685-95-2 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



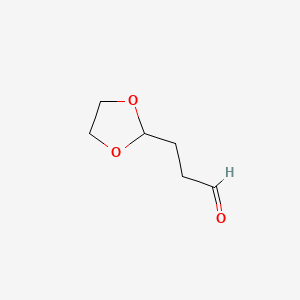

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

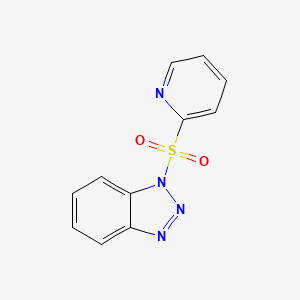
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)
